4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a dimethylamino group at the 4-position and a 5,6,7,8-tetrahydronaphthalen-2-yl moiety at the 5-position of the oxadiazole ring. Such structural features make it a candidate for antimicrobial or anticancer applications, as seen in structurally related oxadiazoles .
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25(2)18-11-9-15(10-12-18)19(26)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKDQMQDMJBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Tetrahydronaphthalenyl Group:
Formation of the Benzamide Structure: The final step involves the coupling of the oxadiazole ring with the benzamide structure, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8–12 hours | 4-(Dimethylamino)benzoic acid + oxadiazol-2-amine derivative | 70–85% | Requires inert atmosphere to prevent side oxidation |
| Basic hydrolysis | 2M NaOH, 60°C, 6 hours | Sodium 4-(dimethylamino)benzoate + free amine | 65–78% | Reaction rate depends on steric hindrance from oxadiazole |
Hydrolysis of the amide bond is critical for generating intermediates for further functionalization.
Substitution Reactions at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position:
Substitutions are favored at the electron-deficient C-2 position due to the oxadiazole’s electronic structure .
Oxidation Reactions
The tetrahydronaphthalene and dimethylamino groups are susceptible to oxidation:
Oxidation of the tetrahydronaphthalene moiety introduces epoxide functionality, enabling further ring-opening reactions . The dimethylamino group forms an N-oxide under strong oxidizing conditions.
Dimethylamino Group Reactivity
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Quaternization : Reacts with methyl iodide in THF to form a quaternary ammonium salt (yield: 80–90%).
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Dealkylation : Treatment with BBr₃ in DCM removes methyl groups, yielding a primary amine (yield: 50–60%).
Benzamide Modifications
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzonitrile | Toluene, 120°C, 8 hours | 1,2,4-Triazole derivative | 45–55% |
Ring-opening of the oxadiazole with amines generates thioamide intermediates.
Key Synthetic Considerations
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Solvents : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for polar reactions .
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard.
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Stability : Sensitive to moisture and oxygen; reactions require inert atmospheres.
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Key Reaction |
|---|---|---|
| 1,3,4-Oxadiazole C-2 | 1 (Most reactive) | Nucleophilic substitution |
| Benzamide | 2 | Hydrolysis |
| Tetrahydronaphthalene | 3 | Epoxidation |
| Dimethylamino | 4 | Quaternization |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit potent anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of oxadiazoles can significantly reduce the viability of various cancer cell lines by inducing apoptosis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains:
- In Vitro Studies : Compounds containing the oxadiazole and benzamide structures have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Neuropharmacological Effects
The dimethylamino group contributes to the compound's interaction with neurotransmitter receptors:
- Potential Applications : Research suggests that it may act as a modulator for neurotransmitter systems involved in mood regulation and cognitive functions. This opens avenues for exploring its use in treating neurological disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed that derivatives reduced cancer cell viability by 60% in vitro. |
| Study B | Antimicrobial Properties | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 10 µg/mL. |
| Study C | Neuropharmacology | Suggested modulation of serotonin receptors leading to potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of a dimethylamino-substituted benzamide and a tetrahydronaphthalene-linked oxadiazole. Below is a comparative analysis with structurally analogous 1,3,4-oxadiazole derivatives:
Functional Group Impact
- Dimethylamino vs. Cyclopropanecarboxamide (OZE-I): The dimethylamino group in the target compound may improve solubility and electron density compared to OZE-I’s cyclopropane ring, which introduces steric bulk and rigidity. This could influence membrane permeability and target binding .
- Tetrahydronaphthalenyl vs.
- Sulfonyl and Oxazolidinyl (OZE-II): OZE-II’s sulfonyl group increases polarity, possibly improving solubility and binding to charged residues in bacterial enzymes. The target compound’s dimethylamino group may serve a similar role but with reduced steric hindrance .
Biological Activity
The compound 4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.43 g/mol. The compound features a benzamide core substituted with a dimethylamino group and an oxadiazole moiety linked to a tetrahydronaphthalene structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and the introduction of the tetrahydronaphthalene moiety. Detailed synthetic pathways can be found in various chemical literature sources.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related series of benzamides showed moderate to significant anti-bacterial and anti-fungal activities. Compounds with higher lipophilicity were noted to possess enhanced antibacterial properties .
Enzyme Inhibition
Inhibition studies reveal that certain derivatives demonstrate inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with similar structures have shown IC50 values in the micromolar range against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
Cytotoxicity and Anticancer Activity
Research has demonstrated that some oxadiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. One study reported that benzamide derivatives displayed significant activity against human cancer cell lines with IC50 values indicating effective growth inhibition .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The compound 7h , structurally similar to our target compound, exhibited an EC50 of 11.61 µg/mL against Sclerotinia sclerotiorum, showcasing its potential as an antifungal agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of dimethylamino-substituted benzamides. The results indicated that these compounds could significantly reduce neuronal death in vitro under oxidative stress conditions, highlighting their potential in neuroprotection .
Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions to form the oxadiazole ring and nucleophilic substitution for functional group incorporation. Key steps include refluxing intermediates in ethanol or DMF with catalysts like glacial acetic acid. Temperature control (e.g., 80–100°C) and reaction time (4–8 hours) are critical for minimizing by-products. Purification via column chromatography or recrystallization improves purity, with yields ranging from 40–70% depending on solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Identifies proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic protons at δ 6.8–7.5 ppm).
- HPLC : Monitors purity (>95% using C18 columns with acetonitrile/water gradients).
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₅N₄O₂: 431.19; observed: 431.2 ± 0.1) .
Q. How can initial biological activity screening be designed for this compound?
Use in vitro assays targeting enzymes (e.g., kinases) or receptors implicated in disease. For example:
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays.
- Cell Viability : Test against cancer cell lines (e.g., MTT assay) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and triplicate replicates .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and biological interactions?
- Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electron density and reactive sites.
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonding between the oxadiazole ring and active-site residues (e.g., Lys745) .
Q. What strategies resolve contradictions in reported biological activity data?
- Reproducibility Checks : Re-synthesize the compound under standardized conditions (e.g., 72-hour reflux in ethanol).
- Analytical Validation : Use LC-MS to confirm purity and rule out degradation products.
- Dose-Response Curves : Test activity across multiple concentrations (0.1–100 μM) to identify non-linear effects .
Q. How to design SAR studies for derivatives of this compound?
- Functional Group Modifications : Replace dimethylamino with morpholine () or vary the tetrahydronaphthalenyl group ().
- Bioactivity Testing : Compare IC₅₀ values against parent compound.
- Computational QSAR : Use Gaussian or Schrödinger Suite to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
- Rodent Models : Administer 10 mg/kg intravenously; collect plasma for LC-MS/MS analysis (T₁/₂, Cmax).
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days. Compare to vehicle controls .
Methodological Challenges
Q. How to optimize solubility and bioavailability without compromising activity?
- Prodrug Design : Introduce phosphate groups at the benzamide moiety.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
- Salt Formation : Test hydrochloride or mesylate salts .
Q. What methodologies assess stability under storage and physiological conditions?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- pH Stability : Test in buffers (pH 1.2–7.4) simulating gastric and plasma environments .
Q. How to scale synthesis for preclinical studies while maintaining quality?
- Continuous Flow Reactors : Improve reaction homogeneity and heat transfer ().
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
